N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications
Benzoxazinoids in Plant Defense and Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites produced by certain plants, playing roles in defense against biological threats. Their structural backbone has been explored for designing new antimicrobial compounds, demonstrating potential against fungi and bacteria (Wouter J. C. de Bruijn et al., 2018).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives are utilized in various scientific disciplines, from nanotechnology to biomedical applications, due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding (S. Cantekin et al., 2012).
Benzodiazepines in Organic Synthesis and Medicinal Chemistry
The synthesis and application of 1,4- and 1,5-benzodiazepines, which are crucial in the pharmaceutical industry for their biological activities, have been extensively reviewed, highlighting their significance in both organic chemistry and drug development (Sunita Teli et al., 2023).
Monoterpenes as Antimicrobial Agents
Monoterpenes, like p-Cymene, found in over 100 plant species, exhibit a range of biological activities including antimicrobial effects. This review emphasizes the need for further studies on their in vivo efficacy and safety (A. Marchese et al., 2017).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds bearing functional groups like nitrogen (N), sulfur (S), and oxygen (O) are pivotal in developing central nervous system (CNS) acting drugs, showcasing the diversity and potential of heterocyclic chemistries in therapeutic applications (S. Saganuwan, 2017).
Mechanism of Action
Target of Action
The primary targets of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the cancer cells from dividing and proliferating. By inducing apoptosis, it triggers the programmed cell death, leading to the elimination of cancer cells .
Pharmacokinetics
The compound’s anticancer activity suggests that it is able to reach the cancer cells in the body and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the arrest of cell cycle progression at the S phase and the induction of apoptosis. These effects lead to the inhibition of cancer cell proliferation and the reduction of cancer cell population .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been designed based on the activity of indoles against various cancer cell lines . The compound has been synthesized via a Pd-catalyzed C-N cross-coupling .
Cellular Effects
The cellular effects of N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, causing cell cycle arrest and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-19-17(22)14-8-11-4-2-3-5-13(11)21(14)18(23)20-12-6-7-15-16(9-12)25-10-24-15/h2-7,9,14H,8,10H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESCVDYQNJCCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.